N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been designed and synthesized as potential anti-tumor agents . The structures of these compounds were confirmed by IR, 1H-NMR, MS, and elemental analysis .
Synthesis Analysis
The synthesis of these compounds involves a series of modifications upon the [1,2,4]triazolo[1,5-a]pyrimidine scaffold by introducing functional groups into the C-2 and C-7 positions . The yield of the synthesis process was reported to be 73% .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by various methods such as IR, 1H-NMR, MS, and elemental analysis . The MS [MH +] (m/z) was reported to be 492.2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a series of modifications upon the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . The reactions were carried out by introducing functional groups into the C-2 and C-7 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various methods. The melting point was reported to be between 176-179°C . The IR (KBr) cm -1 values were reported as 3442.6 (υ NH), 2966.8 (υ CH3), 1609.3, 1576.8 (υ C=C, υ C=N), 1479.2 (δ CH2), 1329.0 (υ C-N) .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Salgado et al. (2011) described the synthesis of [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, including compounds similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide, through oxidative cyclization and a Dimroth rearrangement, supported by NMR and HRMS characterization and DFT calculations (Salgado et al., 2011).
Chemical Characterization and Stability : Studies by Fizer and Slivka (2016) on the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines indicated their chemical stability and the potential for diverse biological applications (Fizer & Slivka, 2016).
Potential Medical Applications
Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which showed antibacterial activity against various microbial strains (Lahmidi et al., 2019).
Antitumor Properties : Fares et al. (2014) found that certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives displayed significant antitumor activity against cancer cell lines, indicating a potential for cancer treatment (Fares et al., 2014).
Cardiovascular Potential : Novinson et al. (1982) discovered that 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines, a related class, were effective as cAMP phosphodiesterase inhibitors, with implications for cardiovascular treatments (Novinson et al., 1982).
Pharmacological Applications : A review by Merugu, Cherukupalli, and Karpoormath (2022) on [1,2,4]triazolo[1,5-a]pyrimidine compounds highlighted their broad range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties, underlining their potential in medicinal chemistry (Merugu et al., 2022).
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to an alteration in cell cycle progression .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from proliferating .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression . This leads to the induction of apoptosis within cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
5-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN6O/c15-12-4-11(6-16-7-12)13(22)17-3-1-2-10-5-18-14-19-9-20-21(14)8-10/h4-9H,1-3H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYRTPJRISYJKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.